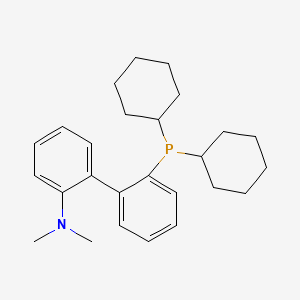

2-二环己基膦基-2'-(N,N-二甲基氨基)联苯

描述

DavePhos is a useful research compound. Its molecular formula is C26H36NP and its molecular weight is 393.5 g/mol. The purity is usually 95%.

The exact mass of the compound DavePhos is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DavePhos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DavePhos including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

交叉偶联

DavePhos用作交叉偶联中的配体 . 它适用于各种类型的交叉偶联反应,这些反应是有机合成中形成碳-碳键的基础 .

芳基化

DavePhos用于芳基化 . 该过程涉及将芳基引入分子中。 芳基化在生物活性化合物的合成中至关重要 .

Buchwald-Hartwig交叉偶联反应

Buchwald-Hartwig交叉偶联反应是DavePhos的另一种应用 . 该反应用于形成碳-氮键,这些键是许多药物合成的关键 .

加氢胺化

DavePhos也用于加氢胺化 . 该过程涉及N-H键在

作用机制

Target of Action

DavePhos primarily targets transition metal complexes, acting as a ligand . These complexes are crucial in various organic synthesis reactions, including C-C, C-N, and C-O coupling reactions .

Mode of Action

DavePhos interacts with its targets by forming a complex with the transition metals . This interaction facilitates various organic synthesis reactions, including the Suzuki coupling and amination of unactivated aryl chlorides .

Biochemical Pathways

The primary biochemical pathway affected by DavePhos is the Suzuki coupling and amination of unactivated aryl chlorides . This pathway leads to the formation of functionalized pyridines, benzylic sulfones, and biaryl compounds .

Pharmacokinetics

It’s important to note that davephos is insoluble in water , which may impact its distribution and elimination in a hypothetical biological system.

Result of Action

The action of DavePhos results in the facilitation of various organic synthesis reactions . For instance, it aids in the formation of functionalized pyridines, benzylic sulfones, and biaryl compounds .

Action Environment

The action, efficacy, and stability of DavePhos can be influenced by various environmental factors. For instance, it is sensitive to air , suggesting that its stability and efficacy might be compromised in an oxygen-rich environment. Furthermore, its insolubility in water could also influence its action in aqueous environments.

未来方向

Many modified versions of DavePhos have been synthesized. For example, t-BuDavePhos has been shown to be an even more reactive variant of DavePhos in the room temperature Suzuki-Miyaura coupling of aryl bromides and chlorides . This suggests that further modifications and improvements to DavePhos could lead to even more efficient and versatile catalysts in the future.

生化分析

Biochemical Properties

DavePhos plays a crucial role in biochemical reactions, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions . In these reactions, DavePhos acts as a ligand, stabilizing the palladium catalyst and enhancing its reactivity. The compound interacts with various enzymes and proteins, including palladium complexes, to form active catalytic species. These interactions are primarily coordination bonds between the phosphine group of DavePhos and the palladium center, which facilitate the formation of carbon-carbon and carbon-nitrogen bonds .

Cellular Effects

DavePhos has been shown to influence various cellular processes, particularly in the context of its use in biochemical assays and synthetic biology. The compound can affect cell signaling pathways by modulating the activity of enzymes involved in these pathways. For example, DavePhos can enhance the activity of palladium-catalyzed reactions within cells, leading to changes in gene expression and cellular metabolism. These effects are mediated through the formation of palladium-DavePhos complexes, which can interact with cellular biomolecules and alter their function .

Molecular Mechanism

The molecular mechanism of DavePhos involves its binding interactions with palladium and other biomolecules. DavePhos forms a coordination complex with palladium, which then participates in various catalytic cycles. This complex can activate substrates by facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. Additionally, DavePhos can modulate enzyme activity by binding to active sites or allosteric sites, leading to changes in enzyme conformation and function. These interactions can result in the inhibition or activation of specific enzymes, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DavePhos can change over time due to its stability and degradation. DavePhos is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to air and moisture. This degradation can lead to a decrease in its catalytic activity and effectiveness in biochemical reactions. Long-term studies have shown that DavePhos can have sustained effects on cellular function, particularly in in vitro assays where it is used to modulate enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of DavePhos in animal models vary with different dosages. At low doses, DavePhos can effectively enhance the activity of palladium-catalyzed reactions without causing significant toxicity. At higher doses, DavePhos can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. These threshold effects are important considerations in the design of experiments and the application of DavePhos in biochemical research .

Metabolic Pathways

DavePhos is involved in various metabolic pathways, particularly those related to its role as a ligand in palladium-catalyzed reactions. The compound interacts with enzymes and cofactors involved in these pathways, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. DavePhos can also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. These interactions are critical for the successful application of DavePhos in synthetic biology and biochemical research .

Transport and Distribution

Within cells and tissues, DavePhos is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, DavePhos can bind to various proteins and enzymes, affecting its localization and accumulation. These interactions are important for the effective use of DavePhos in biochemical assays and synthetic biology applications .

Subcellular Localization

DavePhos exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, DavePhos can localize to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, DavePhos can be targeted to the nucleus, where it can modulate gene expression and other nuclear processes. These localization patterns are critical for the effective use of DavePhos in biochemical research .

属性

IUPAC Name |

2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36NP/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h9-12,17-22H,3-8,13-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMZPXWZVTUONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370171 | |

| Record name | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213697-53-1 | |

| Record name | 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213697-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(Dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213697531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(DICYCLOHEXYLPHOSPHINO)-N,N-DIMETHYLBIPHENYL-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9877ONU78F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

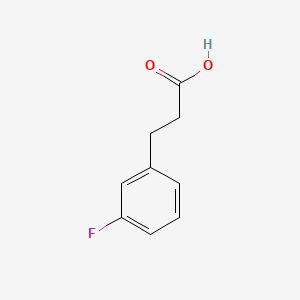

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes DavePhos an effective ligand in palladium-catalyzed reactions?

A: DavePhos is a biaryldialkylphosphine ligand known for its strong electron-donating ability and steric bulk. These properties contribute to its effectiveness in facilitating challenging oxidative additions, a crucial step in many palladium-catalyzed cross-coupling reactions. []

Q2: Can you provide details about the structure of DavePhos?

A: DavePhos has the molecular formula C26H36NP and a molecular weight of 393.56 g/mol. [] Its structure consists of a biphenyl backbone with a dicyclohexylphosphino group at one ortho position and an N,N-dimethylamino group at the other ortho position. This arrangement creates a sterically demanding environment around the phosphorus atom, influencing its coordination behavior with metals.

Q3: How does the substitution pattern on the aryl bromide influence the selectivity of palladium-catalyzed α/β-arylation reactions when using DavePhos as a ligand?

A: Research suggests that electron-withdrawing substituents on the aryl bromide favor β-arylation. [] DFT calculations indicate that these substituents primarily affect the α-arylation pathway by disfavoring C-C reductive elimination. This highlights the significance of electronic factors in determining the regioselectivity of these reactions when DavePhos is employed.

Q4: What role does the dimethylamino group play in the activity of DavePhos?

A: The dimethylamino group in DavePhos can act as a hemilabile coordinating group, reversibly interacting with the palladium center during the catalytic cycle. [, ] This hemilabile behavior is thought to stabilize key intermediates and facilitate crucial steps, contributing to the overall efficiency of the catalyst.

Q5: What types of reactions other than α/β-arylations can DavePhos catalyze?

A: DavePhos has demonstrated versatility in facilitating various other reactions, including: * Palladium-catalyzed amination of dichloroquinolines: DavePhos was successfully employed in the amination of dichloroquinolines with adamantane-containing amines, showcasing its ability to facilitate C-N bond formation. [] * Suzuki-Miyaura cross-coupling reactions: DavePhos effectively promotes the coupling of aryl(triethyl)silanes with iodoarenes, leading to biaryl and teraryl synthesis. [] * Hydrophosphonylation of alkenes: A palladium/DavePhos catalyst system enables the transformation of various alkenes to phosphonates with excellent regioselectivity. [] * Formation of B-C bonds with dodecaborates: DavePhos plays a key role in the direct linkage of dodecaborate clusters to organic building blocks via Suzuki-Miyaura coupling with iodo-undecahydridododecaborate. [] * Direct C(sp3)-H polyfluoroarylation: DavePhos-ligated Rh catalysts allow for the synthesis of polyfluoroaryl amino acids via selective C-F bond cleavage and C(sp3)-H functionalization. [] * Cascade alkenyl amination/Heck reactions: The [Pd2(dba)3]/DavePhos system enables a novel one-pot synthesis of indoles from ortho-haloanilines and alkenyl halides. []

Q6: Have any studies explored the use of computational chemistry to understand DavePhos's catalytic activity?

A: Yes, DFT calculations have been used to investigate the mechanism of palladium-catalyzed β-arylation reactions using DavePhos. [] These studies provide insights into the energy profiles of different reaction pathways, helping researchers understand the factors influencing reaction rates and selectivity.

Q7: How does DavePhos compare to other commonly used ligands in terms of its catalytic activity and selectivity?

A: The performance of DavePhos is often compared to other biarylphosphine ligands like JohnPhos and XPhos. While these ligands share some similarities, subtle differences in their steric and electronic properties can lead to variations in reactivity and selectivity for specific reactions. [, ] Choosing the optimal ligand often requires experimental screening and optimization for the desired transformation.

Q8: Are there any known limitations or challenges associated with using DavePhos as a ligand in catalysis?

A: While DavePhos is a powerful ligand, certain limitations exist. For instance, its air sensitivity necessitates handling under inert conditions. [] Additionally, optimization of reaction conditions, including solvent, base, and temperature, is often required to achieve optimal results with DavePhos.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1301890.png)